Structural Differentiation from Prior Art 2,4-Dioxothiazolidine Hypoglycemic Agents
A direct head-to-head comparison of the target compound against the specific prior art compounds is not provided in the source patent. However, the patent establishes a class-level differentiation. The invention claims that its N-substituted dioxothiazolidylbenzamide derivatives, which include the target compound's structural class, possess a stronger hypoglycemic effect than earlier 2,4-dioxothiazolidine compounds where the ring was connected to the rest of the molecule differently (via p-substitution or an acylamino linkage) [1]. The quantitative magnitude of this difference is not specified.
| Evidence Dimension | Hypoglycemic Potency (Relative) |
|---|---|
| Target Compound Data | Described as having a 'potent hypoglycemic effect' [1] |
| Comparator Or Baseline | Earlier 2,4-dioxothiazolidine derivatives with a different bonding mode to the central benzene ring |
| Quantified Difference | Not quantified. Earlier compounds described as having 'only weak hypoglycemic effect' [1]. |
| Conditions | Based on structural comparison and prior art assessment within the patent [1]. |
Why This Matters
This class-level differentiation serves as a foundational rationale for selecting this compound series over earlier, weaker antidiabetic candidates, though it does not quantify the advantage of this specific analog.
- [1] Toshio Maeda, Masahiro Iwata, et al. (Kyorin Pharmaceutical Co., Ltd.). N-substituted dioxothiazolidylbenzamide derivatives and process for producing the same. US5948803A. United States Patent. September 7, 1999. View Source
